molecular formula C22H25NO3 B11600889 1-(piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate

1-(piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate

Cat. No.: B11600889
M. Wt: 351.4 g/mol
InChI Key: HTGGGQRKDDWKKW-UHFFFAOYSA-N
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Description

1-(Piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate is a complex organic compound that features a piperidine ring and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate typically involves the reaction of 1-(piperidin-1-yl)propan-2-ol with 9H-xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperidine and xanthene moieties. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-1-yl)propan-2-yl 9H-xanthene-9-carboxylate is unique due to the presence of both a piperidine ring and a xanthene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

1-piperidin-1-ylpropan-2-yl 9H-xanthene-9-carboxylate

InChI

InChI=1S/C22H25NO3/c1-16(15-23-13-7-2-8-14-23)25-22(24)21-17-9-3-5-11-19(17)26-20-12-6-4-10-18(20)21/h3-6,9-12,16,21H,2,7-8,13-15H2,1H3

InChI Key

HTGGGQRKDDWKKW-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCCCC1)OC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24

Origin of Product

United States

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